molecular formula C20H19N3O5S B15150032 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B15150032
M. Wt: 413.4 g/mol
InChI Key: YRHLLDOOJWARSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE: is a synthetic compound that features a trimethoxyphenyl group, a thiazole ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the thiazole derivative with 3,4,5-trimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Anti-Cancer: The compound has shown potential in inhibiting cancer cell proliferation by targeting tubulin polymerization and other cellular pathways.

    Anti-Microbial: It exhibits activity against a range of bacterial and fungal pathogens.

Medicine:

    Anti-Inflammatory: The compound can reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Industry:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in the treatment of bacterial infections and certain cancers.

Uniqueness:

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H19N3O5S/c1-26-15-10-13(11-16(27-2)17(15)28-3)19(25)22-14-6-4-12(5-7-14)18(24)23-20-21-8-9-29-20/h4-11H,1-3H3,(H,22,25)(H,21,23,24)

InChI Key

YRHLLDOOJWARSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.